molecular formula C30H21N B14519900 2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine CAS No. 62953-38-2

2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine

Cat. No.: B14519900
CAS No.: 62953-38-2
M. Wt: 395.5 g/mol
InChI Key: GYFHCNRWTNTUHP-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-2-yl)-4,6-diphenylpyridine is a heterocyclic compound featuring a pyridine core substituted with two phenyl groups at the 4- and 6-positions and a fluorenyl moiety at the 2-position. This structure combines the aromaticity and electron-deficient nature of pyridine with the extended π-conjugation and steric bulk of the fluorene group.

Properties

CAS No.

62953-38-2

Molecular Formula

C30H21N

Molecular Weight

395.5 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)-4,6-diphenylpyridine

InChI

InChI=1S/C30H21N/c1-3-9-21(10-4-1)25-19-29(22-11-5-2-6-12-22)31-30(20-25)24-15-16-28-26(18-24)17-23-13-7-8-14-27(23)28/h1-16,18-20H,17H2

InChI Key

GYFHCNRWTNTUHP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine typically involves the reaction of 9H-fluoren-2-yl isocyanate with appropriate pyridine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .

Scientific Research Applications

2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with 2-(2′-Pyridyl)-4,6-diphenylpyridine (N,N Ligand)

The N,N ligand (2-(2′-pyridyl)-4,6-diphenylpyridine) shares a bipyridine-like framework but lacks the fluorenyl substituent. Key differences include:

  • Electronic Properties : The absence of the fluorenyl group reduces π-conjugation and electron-withdrawing effects, making the N,N ligand a weaker π-acceptor compared to the fluorenyl-substituted derivative.
  • Coordination Chemistry : The N,N ligand forms complexes with group 6 metals (Cr, Mo, W) in low oxidation states, stabilized by σ-donation from nitrogen. For example, [Mo(CO)₄(N,N)] exhibits a distorted geometry with a C(5)–C(6) bond length of 1.4825(17) Å and a torsion angle of −18.4(2)° between pyridine rings .
  • Spectroscopic Behavior : In UV-Vis studies, N,N-based complexes show lower MLCT (metal-to-ligand charge transfer) absorption bands compared to phosphorus-containing analogs due to reduced π-accepting capacity .

Comparison with 2-(2′-Pyridyl)-4,6-diphenylphosphinine (P,N Ligand)

Replacing the pyridine nitrogen with phosphorus creates a hybrid P,N ligand with distinct properties:

  • Electronic Effects : The phosphorus atom in the phosphinine ring acts as a strong π-acceptor, stabilizing electron-rich metal centers. For instance, [Mo(CO)₄(P,N)] exhibits shorter M–P bond lengths (2.2405(11) Å) compared to M–N bonds in N,N analogs (2.1037(10) Å) .
  • Structural Features: The C–P–C angle in phosphinine complexes (~104.3°) is narrower than the C–N–C angle in pyridine derivatives (~120°), leading to non-planar coordination geometries. This distortion enhances reactivity toward nucleophilic attack .
  • Redox Behavior: Cyclic voltammetry reveals that P,N ligands have more negative reduction potentials (−2.4 V vs. −1.8 V for N,N ligands), indicating higher LUMO energy levels and greater electron affinity .

Comparison with 4,5-Diazafluorene Derivatives

4,5-Diazafluorenes, which incorporate a fluorene backbone with nitrogen atoms, share similarities with the target compound in terms of extended π-systems. However, their coordination chemistry differs:

  • This reactivity is attributed to the electron-deficient nature of the diazafluorene core .
  • Metal Complexation: These ligands form stable complexes with metals like Ru and Fe, leveraging both nitrogen donors and fluorene’s π-system for charge transfer .

Structural and Spectroscopic Data Comparison

Parameter 2-(9H-Fluoren-2-yl)-4,6-diphenylpyridine (Inferred) 2-(2′-Pyridyl)-4,6-diphenylpyridine 2-(2′-Pyridyl)-4,6-diphenylphosphinine
Bond Length (C–X) C–N: ~1.34 Å (pyridine) C–N: 1.337(2) Å C–P: 1.733(2) Å
Bond Angle (C–X–C) ~120° (pyridine) C–N–C: 119.5° C–P–C: 104.34(10)°
Reduction Potential (V) Not reported −1.8 V (irreversible) −2.4 V (quasi-reversible)
MLCT Absorption (nm) ~450–500 nm (estimated) 480 nm (in DMSO) 520 nm (in DMSO)
Coordination Geometry Distorted octahedral (predicted) Distorted trigonal prismatic Non-planar, π-accepting

Data compiled from

Research Findings and Implications

  • Electronic Tuning : The fluorenyl group in this compound likely enhances π-conjugation and electron-withdrawing effects, positioning it between traditional pyridine and phosphinine ligands in terms of π-accepting capacity.
  • Catalytic Applications: Phosphinine-based complexes outperform N,N ligands in stabilizing low-valent metals (e.g., Cr⁰, Mo⁰), suggesting that fluorenyl-substituted derivatives could bridge the gap between σ-donor and π-acceptor functionalities .
  • Material Science : Extended π-systems in fluorenyl derivatives may improve charge transport in organic electronic devices, analogous to 4,5-diazafluorenes in OLEDs .

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